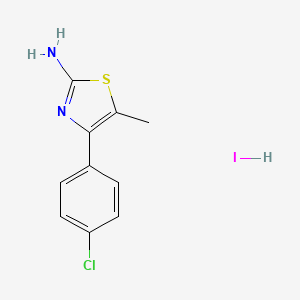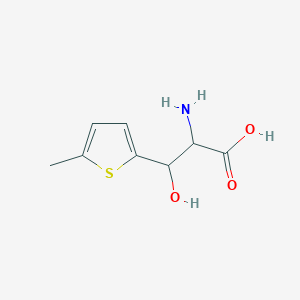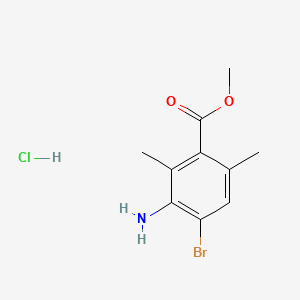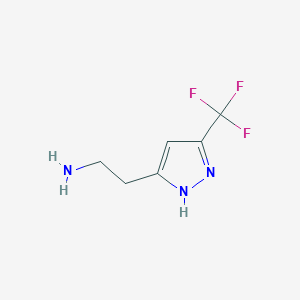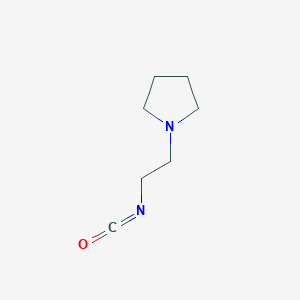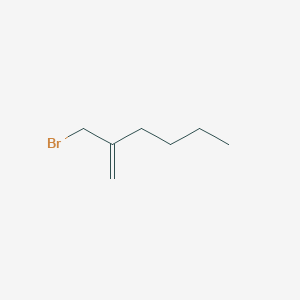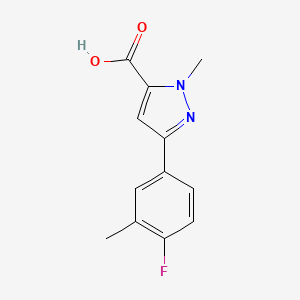
1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclopentane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . Subsequent reactions introduce the cyclopentane carboxylic acid moiety through various organic transformations.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-pyrazol-5-yl)methyl)urea: Known for its activity as a TRPV1 antagonist.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with various applications in organic synthesis.
Uniqueness: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a substituted pyrazole ring and a cyclopentane carboxylic acid moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-(1,4-dimethylpyrazol-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-13(2)12-9(8)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15) |
InChIキー |
WUVBOVUBJMENLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1C2(CCCC2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



